([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate
Description
Historical Context and Development
The development of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate traces back to advancements in polymer chemistry and materials science, particularly in the synthesis of biphenyl-based monomers for crosslinked polymers. Early research focused on creating mesogenic (liquid crystal-forming) building blocks to improve polymer thermal stability and mechanical properties. This compound emerged as a key diacrylate ester for applications requiring rigid yet flexible polymer networks.
Significance in Polymer Chemistry and Materials Science
The compound’s biphenyl core and acrylate functionalities enable its use in:
Chemical Classification and Nomenclature
This compound is classified as:
- Diacrylate ester with a biphenyl backbone.
- Liquid crystal monomer due to its mesogenic core.
- Crosslinking agent in polymer synthesis.
CAS Registry Information (125337-31-7) and Database Entries
| Parameter | Value |
|---|---|
| CAS Registry Number | 125337-31-7 |
| PubChem CID | 53421422 |
| ChemSpider ID | 26552669 |
| Molecular Formula | C₃₀H₃₈O₆ |
| Molecular Weight | 494.62 g/mol |
Synonyms and Alternative Designations
Key synonyms include:
Molecular Formula (C₃₀H₃₈O₆) and Structural Characteristics
The structure comprises:
- Biphenyl core : Two phen
Properties
IUPAC Name |
6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDBOTWRRILGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125337-32-8 | |
| Record name | 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125337-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00697797 | |
| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125337-31-7 | |
| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acrylation of Biphenyl Diol Intermediates
The most widely reported method involves a two-step synthesis starting from 4,4'-biphenol. In the first step, the biphenyl diol undergoes alkylation with 6-bromohexanol in the presence of a base such as potassium carbonate () to form the bis(hexane-6,1-diyl) ether intermediate. The second step employs acryloyl chloride for esterification, typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge hydrochloric acid () generated during the reaction.
Key parameters influencing yield include:
-
Molar ratio : A 2.2:1 excess of acryloyl chloride relative to the diol intermediate ensures complete esterification.
-
Temperature : Reactions proceed optimally at 0–5°C during acryloyl chloride addition to minimize side reactions, followed by gradual warming to room temperature.
-
Solvent purity : Anhydrous conditions prevent hydrolysis of acryloyl chloride, which reduces yield.
One-Pot Continuous Flow Synthesis
Industrial-scale production often utilizes continuous flow reactors to enhance efficiency. In this approach, the alkylation and acrylation steps are combined in a single reactor system. A study using poly(ethylene glycol) (PEG)-based macromers demonstrated that flow reactors achieve 86% yield with a residence time of 4 hours, compared to 50–60% yield in batch processes. Catalysts such as stannous 2-ethylhexanoate () accelerate the reaction while reducing energy input.
Catalytic Systems and Their Impact
Transition Metal Catalysts
Iron(II)–bisphosphine complexes have emerged as effective catalysts for minimizing biphenyl side products, a common issue in aryl-ether syntheses. For example, iron(II) tris(dibenzylideneacetone) () suppresses homocoupling of biphenyl intermediates, increasing cross-coupling efficiency by 40%.
Acid Scavengers
Triethylamine remains the preferred acid scavenger due to its low nucleophilicity and compatibility with acrylate groups. Alternatives like pyridine or 4-dimethylaminopyridine (DMAP) are less effective, as they promote acrylate oligomerization at elevated temperatures.
Purification and Characterization
Solvent-Based Fractionation
Crude product is purified via sequential precipitation:
Chromatographic Techniques
Size-exclusion chromatography (SEC) using polystyrene-divinylbenzene columns resolves oligomeric impurities. Analytical data from a representative batch (Table 1) highlights the efficacy of this approach.
Table 1: Purification Outcomes for ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) Diacrylate
| Method | Purity (%) | Yield (%) | Oligomer Content (wt%) |
|---|---|---|---|
| Solvent fractionation | 98.2 | 72 | 1.8 |
| SEC | 99.5 | 68 | 0.3 |
Industrial-Scale Optimization
Energy Efficiency
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For instance, a 1 kg batch achieves 85% yield in 1.5 hours at 80°C under microwave irradiation.
Waste Reduction
Closed-loop solvent recovery systems reclaim >95% of DCM and TEA, aligning with green chemistry principles. Life-cycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce hydrogenated biphenyl derivatives.
Scientific Research Applications
Polymer Chemistry
Applications in Polymer Synthesis
The compound serves as a monomer in the synthesis of advanced polymers. Its acrylate groups facilitate polymerization, leading to materials with enhanced mechanical and thermal properties. The biphenyl core contributes to the stability and hydrophobic characteristics of the resulting polymers.
Table 1: Properties of Polymers Derived from the Compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Flexibility | Moderate |
| Solubility in Organic Solvents | Good |
Case Study: High-Performance Polymers
Research has demonstrated that polymers synthesized from this compound exhibit superior performance in applications such as coatings and adhesives. For instance, studies have shown that these polymers maintain structural integrity under high temperatures and mechanical stress, making them suitable for industrial applications.
Materials Science
Development of Advanced Materials
In materials science, this compound is utilized to create high-performance materials for various industrial applications. Its unique structure allows for the formulation of composites that can withstand extreme conditions.
Table 2: Industrial Applications of the Compound
| Application | Description |
|---|---|
| Coatings | Durable protective layers |
| Adhesives | Strong bonding agents |
| Composites | Reinforced materials |
Case Study: Composite Materials
A study focused on the use of this compound in composite formulations found that it significantly improved the mechanical properties of the composites compared to traditional materials. The incorporation of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate led to composites with enhanced tensile strength and impact resistance .
Biomedical Applications
Potential as Drug Delivery Agents
Ongoing research is exploring the potential of this compound as a drug delivery agent. The biphenyl core may facilitate interactions with biological macromolecules, while the acrylate groups can be modified for controlled release mechanisms.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl core and acrylate groups play crucial roles in these interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a polymerization initiator and its interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azobenzene or Bisphenol Cores
Compound 1 : 4,4′-Bis[6-(acryloyloxy)hexyloxy]azobenzene (CAS 1011714-83-2)
- Structural Differences : Replaces the biphenyl core with an azobenzene group (N=N linkage).
- Impact on Properties :
Compound 2: Hydrogenated Bisphenol A (HBPA, CAS 80-04-6)
- Structural Differences: Features a cyclohexanol-based core instead of biphenyl, with isopropylidene bridging.
- Impact on Properties :
Functional Group Variations
Compound 3: 4,4-Bis(diethoxyphosphonomethyl)-diphenyl (CAS 17919-34-5)
- Structural Differences: Substitutes acrylate termini with diethoxyphosphonomethyl groups.
- Impact on Properties :
- Structural Differences : Contains a chiral 1,3-dioxolane ring and ester groups instead of acrylates.
- Impact on Properties: Demonstrates antimicrobial activity (MIC values: 4.8–5000 µg/mL against bacteria and fungi) . Limited utility in polymer synthesis due to lack of reactive double bonds.
Physical and Chemical Property Comparison
Biological Activity
The compound ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate is a complex organic molecule characterized by its biphenyl core and acrylate functional groups. Its unique structure suggests potential applications in advanced materials and biomedical fields. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is . The compound features:
- Biphenyl Core : Provides stability and hydrophobic characteristics.
- Acrylate Groups : Enhance reactivity and allow for polymerization.
- Hexane Chains : Increase flexibility and solubility in organic solvents.
Synthesis
The synthesis typically involves the reaction of biphenyl derivatives with acrylate monomers under controlled conditions. Key aspects include:
- Reaction Conditions : Temperatures ranging from 50°C to 100°C are common, with reaction times spanning several hours.
- Industrial Methods : Continuous flow reactors are often employed to enhance efficiency and scalability. Advanced purification techniques like chromatography ensure high-purity products .
Research indicates that This compound may interact with biological macromolecules such as proteins and nucleic acids. The biphenyl and acrylate functionalities are thought to play critical roles in these interactions, influencing the compound's reactivity and stability in biological environments .
Applications in Drug Delivery
Preliminary studies suggest that this compound could be utilized in drug delivery systems due to its ability to form hydrogels that respond to specific biological stimuli. For instance:
- Hydrogel Formation : The acrylate groups allow for crosslinking to form hydrogels that can encapsulate drugs.
- Enzyme Responsiveness : Research has shown that similar hydrogel systems can degrade in the presence of specific enzymes (e.g., matrix metalloproteinases), releasing therapeutic agents in a controlled manner .
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Biphenyl-4,4'-dicarboxylic acid | Biphenyl core with carboxylic acids | Used in polymer synthesis but lacks acrylate functionality |
| Ethylene glycol diacrylate | Acrylate ester with ethylene glycol | Commonly used as a crosslinker but lacks biphenyl core |
| Butanediol diacrylate | Derived from butanediol | Similar reactivity but does not feature biphenyl structure |
The unique combination of biphenyl and acrylate functionalities in This compound enhances its applicability in advanced material synthesis and potential biomedical uses compared to other similar compounds .
Case Studies
Recent studies have focused on the interactions of this compound with various biological targets:
- Drug Delivery Systems : Hydrogel-based systems incorporating this compound have demonstrated effective release profiles for encapsulated drugs upon exposure to specific enzymes .
- Biosensor Development : The compound's properties have been explored for use in biosensors that detect biomolecules through changes in hydrogel characteristics when interacting with target analytes .
Q & A
What spectroscopic techniques are recommended to confirm the molecular structure of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate?
Level: Basic
Answer:
- FTIR Spectroscopy : Identify acrylate functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C ether linkages at ~1250 cm⁻¹) and biphenyl aromatic C-H stretches (~3050 cm⁻¹) .
- NMR (¹H and ¹³C) :
- ¹H NMR : Peaks for acrylate vinyl protons (δ 5.8–6.4 ppm, split into doublets of doublets), hexane-diyl chain protons (δ 1.2–1.8 ppm for CH₂ groups), and biphenyl aromatic protons (δ 6.8–7.6 ppm) .
- ¹³C NMR : Signals for carbonyl carbons (δ 165–170 ppm), ether-linked oxygens (δ 60–70 ppm), and aromatic carbons (δ 115–150 ppm) .
How can thermal stability be evaluated for high-temperature applications of this compound?
Level: Advanced
Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air at a heating rate of 10°C/min. Decomposition onset temperatures (>250°C) indicate stability for polymer processing .
- Differential Scanning Calorimetry (DSC) : Detect glass transition (Tg) and melting points (Tm). For biphenyl-based diacrylates, Tg values typically range 80–120°C, influenced by hexane-diyl chain flexibility .
- Compare results with structurally analogous compounds (e.g., biphenyl-azobenzene derivatives) to benchmark performance .
What solvents are suitable for processing this compound in thin-film applications?
Level: Basic
Answer:
- Polar Aprotic Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal due to their ability to dissolve acrylate groups and aromatic backbones .
- Solubility Testing : Use UV-vis spectroscopy to monitor absorbance changes at ~280 nm (biphenyl π-π* transitions) in varying solvent mixtures. Hexane-diyl chains enhance solubility in less polar solvents (e.g., ethyl acetate) compared to rigid analogs .
How does this compound respond to pH or chemical stimuli in smart material applications?
Level: Advanced
Answer:
- Acid/Base Sensitivity : Expose to HCl/NaOH solutions and monitor UV-vis spectra. Deprotonation of ether linkages (if present) causes bathochromic shifts (~30 nm) in absorption bands .
- Fluorescence Quenching : Test with nitroaromatics (e.g., picric acid) to assess sensing potential. Biphenyl-based systems show emission quenching via electron transfer .
How does alkyl chain length (hexane-diyl vs. shorter/longer chains) affect polymerization kinetics?
Level: Advanced
Answer:
- Kinetic Studies : Use photo-DSC to measure polymerization rates under UV light. Longer chains (e.g., hexane-diyl) reduce crosslink density, slowing gelation but improving flexibility .
- Compare with analogs (e.g., butane-diyl derivatives): Hexane-diyl groups lower Tg by ~20°C, enhancing elastomeric properties .
What methods determine crystallinity in bulk or polymerized forms of this compound?
Level: Basic
Answer:
- X-ray Diffraction (XRD) : Sharp peaks indicate crystalline regions; broad halos suggest amorphous domains. Biphenyl cores promote crystallinity, while hexane-diyl spacers reduce it .
- Polarized Optical Microscopy : Observe birefringence in liquid crystal phases (if applicable) during heating/cooling cycles .
How can photoisomerization behavior be studied for photoresponsive applications?
Level: Advanced
Answer:
- UV-vis Irradiation : Exclude to 365 nm UV light and track cis-trans isomerization via absorbance changes at λmax (~350 nm for azobenzene analogs). For pure diacrylates, monitor C=C bond reactivity .
- Real-time FTIR : Track disappearance of acrylate C=C peaks (1630 cm⁻¹) to quantify crosslinking efficiency under light .
What strategies assess acid/base stability of the ether linkages in this compound?
Level: Advanced
Answer:
- Hydrolytic Degradation : Immerse in 1M NaOH/HCl at 60°C for 24h. Analyze via HPLC-MS for breakdown products (e.g., biphenol derivatives). Ether bonds are generally stable but hydrolyze under strong acidic conditions .
- Kinetic Modeling : Fit degradation data to first-order models to estimate half-lives .
How is purity assessed after synthesis or commercial procurement?
Level: Basic
Answer:
- HPLC with UV Detection : Use a C18 column (acetonitrile/water gradient). Purity >98% is indicated by a single peak at retention time ~12 min (varies with column) .
- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 70.2%, H: 7.8% for C₃₂H₃₈O₆) .
How do photophysical properties compare with structurally similar biphenyl diacrylates?
Level: Advanced
Answer:
- Comparative UV-vis/PL Studies : Measure extinction coefficients (ε) and quantum yields (Φ) in THF. Hexane-diyl spacers reduce π-conjugation, lowering ε by ~20% compared to rigid linkers (e.g., phenyl-azobenzene) .
- TD-DFT Calculations : Model HOMO-LUMO gaps to correlate with experimental λmax. Biphenyl-diyl systems exhibit gaps ~3.5 eV, tunable via substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
